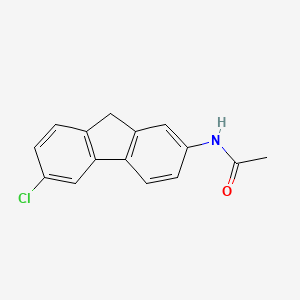![molecular formula C14H19ClN2O5S B3372580 2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 923831-59-8](/img/structure/B3372580.png)
2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C14H19ClN2O5S and a molecular weight of 362.83 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O5S/c1-2-22-13-4-3-11(9-12(13)16-14(18)10-15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
The compound 2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, as part of sulfonamide derivatives, has been investigated for its cytotoxic activity. Specifically, derivatives with morpholinophenyl moieties have been synthesized and shown to possess anticancer activity against breast and colon cancer cell lines. One study found a compound within this class to be notably potent against breast cancer cell lines, showcasing a promising direction for therapeutic research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Hemolytic Activity
Sulfonamide derivatives, including those with morpholinophenyl moieties, have been synthesized and assessed for antimicrobial and hemolytic activities. A research study found these compounds to exhibit activity against various microbial species to varying extents, with specific compounds showing potency against a panel of microbes, highlighting their potential for antimicrobial applications (Gul et al., 2017).
Antimicrobial Study of Analogues
Novel analogues of this compound have been synthesized and tested for antimicrobial activity. These studies reveal the compounds' effectiveness against a range of fungal and bacterial strains, indicating their potential use in developing new antimicrobial agents (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Gastroprokinetic Activity
The synthesis and evaluation of derivatives for gastroprokinetic activity have also been explored. Research into this area focuses on understanding the effects of various analogues on gastric emptying and serotonin-4 receptor binding, which could lead to new treatments for gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).
Design and Antimicrobial Activity of Coumarinyl Acetamide Derivatives
Further expanding on the compound's versatility, research into morpholine-clubbed coumarinyl acetamide and cinnamide derivatives highlights the synthesis of novel compounds. These have been evaluated for their antimicrobial activities against bacteria and fungi, indicating their potential as a basis for new antimicrobial agents (Chauhan, Thummar, & Chikhalia, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-22-13-4-3-11(9-12(13)16-14(18)10-15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQQISNJYXKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



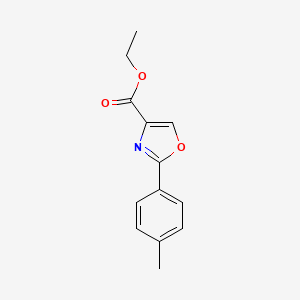
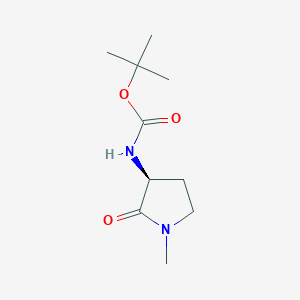
![2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide](/img/structure/B3372508.png)
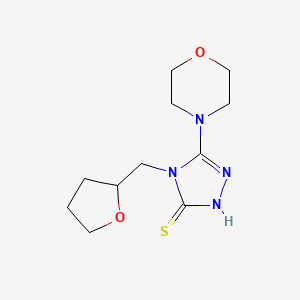
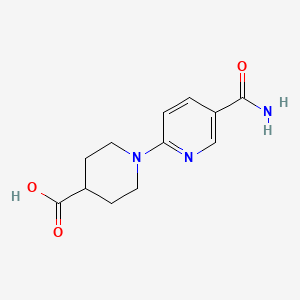
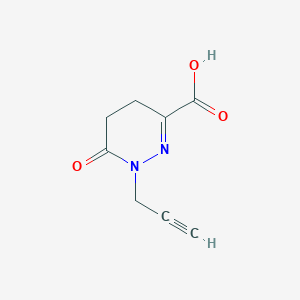
![2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B3372545.png)

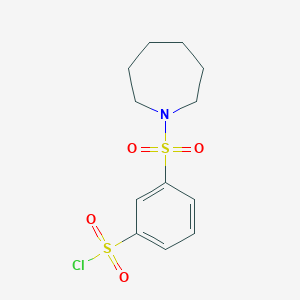
![4-(5,6,7,8,9,10-Hexahydro[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline](/img/structure/B3372577.png)
![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)
![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)
